molecular formula C14H18ClN5O B12669333 6-(5-Chloro-2-methoxyphenyl)-N2,N2-diethyl-1,3,5-triazine-2,4-diamine CAS No. 68215-98-5

6-(5-Chloro-2-methoxyphenyl)-N2,N2-diethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B12669333
CAS No.: 68215-98-5
M. Wt: 307.78 g/mol
InChI Key: QWAFSYHPJHUJOC-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-methoxyphenyl)-N2,N2-diethyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 5-chloro-2-methoxyphenyl group and two diethylamino groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-chloro-2-methoxyphenyl)-N2,N2-diethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 5-chloro-2-methoxyaniline with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 5-chloro-2-methoxyaniline attacks the electrophilic carbon atoms of cyanuric chloride, resulting in the formation of the triazine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(5-Chloro-2-methoxyphenyl)-N2,N2-diethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

6-(5-Chloro-2-methoxyphenyl)-N2,N2-diethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(5-chloro-2-methoxyphenyl)-N2,N2-diethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Chloro-2-methoxyphenyl)-N2,N2-diethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of a 5-chloro-2-methoxyphenyl group and diethylamino groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

68215-98-5

Molecular Formula

C14H18ClN5O

Molecular Weight

307.78 g/mol

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H18ClN5O/c1-4-20(5-2)14-18-12(17-13(16)19-14)10-8-9(15)6-7-11(10)21-3/h6-8H,4-5H2,1-3H3,(H2,16,17,18,19)

InChI Key

QWAFSYHPJHUJOC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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